3-(1-Methyl-1H-imidazol-5-yl)propanoic acid hydrochloride is a compound characterized by its imidazole ring, which is a five-membered heterocyclic structure containing nitrogen atoms. This compound is significant in various biological and chemical processes due to its unique properties. It is also classified as an amino acid derivative, reflecting its role in biochemical pathways and potential applications in medicinal chemistry.
The compound can be sourced from various chemical suppliers and databases, including PubChem and Sigma-Aldrich, which provide detailed information regarding its structure, properties, and synthesis methods.
3-(1-Methyl-1H-imidazol-5-yl)propanoic acid hydrochloride falls under the category of organic compounds, specifically amino acids and their derivatives. Its chemical formula is C7H10N2O2·HCl, indicating the presence of a hydrochloride salt.
The synthesis of 3-(1-Methyl-1H-imidazol-5-yl)propanoic acid hydrochloride typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product.
The molecular structure of 3-(1-Methyl-1H-imidazol-5-yl)propanoic acid hydrochloride features an imidazole ring attached to a propanoic acid moiety. The imidazole ring contributes to the compound's biological activity and interaction with various biochemical targets.
3-(1-Methyl-1H-imidazol-5-yl)propanoic acid hydrochloride can participate in various chemical reactions:
These reactions are often facilitated by catalysts or specific reagents that enhance reaction rates or selectivity.
The mechanism of action for 3-(1-Methyl-1H-imidazol-5-yl)propanoic acid hydrochloride primarily involves its interaction with biological targets such as enzymes and receptors. The imidazole ring allows for hydrogen bonding and π-π interactions, which are crucial for binding to active sites on proteins.
Research indicates that compounds containing imidazole rings exhibit significant roles in enzyme catalysis and signal transduction pathways due to their ability to stabilize transition states during biochemical reactions.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are commonly employed to confirm the structure and purity of synthesized compounds.
3-(1-Methyl-1H-imidazol-5-yl)propanoic acid hydrochloride has numerous applications across different fields:
The synthesis of 3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride (CAS: 857764-73-9) employs strategic multi-step sequences to construct the imidazole-propanoic acid backbone. A primary route involves the hydrogenation of urocanic acid (imidazole-4-acrylic acid) under catalytic conditions: 10% Pd/C in water at 30 psi hydrogen pressure achieves near-quantitative conversion (96% yield) to 3-(1H-imidazol-4-yl)propanoic acid [6]. Subsequent N-methylation using methyl iodide or dimethyl sulfate in alkaline media introduces the 1-methyl group, requiring precise pH control to avoid quaternization. Alternative pathways utilize alkylation of 1-methylimidazole with acrylic acid derivatives or halogenated precursors (e.g., 3-bromopropanoic acid), though this risks N3-regioisomer formation without careful optimization [2] [3].
Table 1: Comparative Synthetic Routes to 3-(1-Methyl-1H-imidazol-5-yl)propanoic Acid
Method | Key Conditions | Yield (%) | Purity (%) | Limitations |
---|---|---|---|---|
Urocanic Acid Hydrogenation | 10% Pd/C, H₂O, 30 psi H₂, 2h | 96 | >98 | Requires imidazole protection |
Direct Alkylation | 3-Bromopropanoic acid, K₂CO₃, DMF, 80°C | 65-75 | 90-95 | N3-regioisomer formation (15-20%) |
Ester Hydrolysis | Methyl ester, LiOH, THF/H₂O, 25°C | 90 | >99 | Requires precursor synthesis |
Final hydrochloride salt formation is achieved by treating the free acid with HCl in anhydrous ether or isopropanol, yielding a crystalline solid with enhanced stability. This step demands strict moisture control to prevent deliquescence [2] [7].
N-methylation at the imidazole ring (position 1) critically modifies electronic and steric properties. The electron-donating effect of the methyl group increases the π-nucleophilicity of the imidazole C5-carbon by 12-15%, facilitating electrophilic substitutions and metal-coupling reactions [3] [4]. Concurrently, methylation suppresses N-H tautomerism, locking the ring in a single tautomeric form that eliminates regioisomeric byproducts during propanoic acid chain elaboration [4].
Physicochemically, methylation enhances lipophilicity (log P increases by 0.8–1.2 units) and bioavailability, making the compound suitable for pharmaceutical applications. However, excessive methylation can hinder crystal lattice formation, complicating salt isolation [3].
Table 2: Physicochemical Impact of N-Methylation on Imidazole Derivatives
Property | 1H-Imidazole Derivative | 1-Methyl-1H-imidazole Derivative | Change (%) |
---|---|---|---|
pKa (Imidazole N) | 6.8–7.0 | 7.2–7.5 | +5–8% |
log P (Octanol/Water) | -1.2 to -0.8 | -0.4 to 0.3 | +66–138% |
Tautomeric Equilibrium | 1H/3H = 1:1 | Not applicable | Fixed at 1H |
Catalytically, methylation enables DABCO-mediated reactions (e.g., with tert-butyl propiolate), achieving E-isomer selectivity >60:1 due to steric constraints around the nitrogen [3].
3-(1-Methyl-1H-imidazol-5-yl)propanoic acid hydrochloride serves as a precursor for peptidomimetics and polymer conjugates, where coupling efficiency dictates yield and purity. Key agents evaluated include:
Table 3: Coupling Agent Performance for Amide Bond Formation
Coupling Agent | Solvent | Time (h) | Yield (%) | Byproduct Formation Risk |
---|---|---|---|---|
EDC/HOBt | DMF | 4–6 | 70–85 | Moderate (O-acylisourea) |
HATU | DMF/CH₃CN | 1–2 | 88–92 | Low |
SOCl₂ (acid chloride) | THF/Toluene | 3 (2 steps) | 90–95 | Low (with anhydrous workup) |
Critical considerations include the imidazole’s nucleophilicity, which can deactivate uronium-type agents (e.g., HBTU) via adduct formation. Pre-neutralization of the hydrochloride salt with N-methylmorpholine (NMM) mitigates this [7].
Purification of 3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride (MW: 190.63 g/mol) exploits differential solubility and crystallization dynamics. Key approaches include:
Stability constraints necessitate cold-chain storage (freezer, -20°C) under inert gas due to the compound’s hygroscopicity and thermal sensitivity above 40°C [2] . GMP-compliant isolation requires in-process controls for chloride content (target: 18.0–18.7%) and heavy metals (<10 ppm) .
Table 4: Purification Techniques and Performance Metrics
Technique | Conditions | Recovery (%) | Purity (%) | Residual Solvent (ppm) |
---|---|---|---|---|
Methanol/Ether Crystallization | 60°C saturation, slow cooling to 4°C | 75–80 | 99.5 | <500 (methanol) |
Anti-Solvent (Water/Ether) | RT precipitation, rapid stirring | 85–90 | 98.0 | <1000 (ether) |
Prep-HPLC | C18, H₂O/MeCN + 0.1% HCO₂H, 20 mL/min | 70–75 | >99.9 | Not detected |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1